REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]([N:7](C)[C:8](=O)C)=[CH:5][C:4]=1[CH3:14].[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]([NH:7][CH3:8])=[CH:5][C:4]=1[CH3:14] |f:1.2|
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Name
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4'-methoxy-3'-methyl-N-methylacetanilide
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Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(N(C(C)=O)C)C=C1)C
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
industrial methylated spirit
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
|
Type
|
TEMPERATURE
|
Details
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under reflux for 36 hours
|
Duration
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36 h
|
Type
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CUSTOM
|
Details
|
Solvent was removed by evaporation, water (350 ml)
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Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
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EXTRACTION
|
Details
|
the mixture extracted with diethyl ether (2×300 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(NC)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |